molecular formula C17H23NO3S B1327187 Ethyl 4-oxo-4-[3-(thiomorpholinomethyl)phenyl]butyrate CAS No. 898788-17-5

Ethyl 4-oxo-4-[3-(thiomorpholinomethyl)phenyl]butyrate

Cat. No.: B1327187
CAS No.: 898788-17-5
M. Wt: 321.4 g/mol
InChI Key: OXHWWDKZKZANPS-UHFFFAOYSA-N
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Description

Ethyl 4-oxo-4-[3-(thiomorpholinomethyl)phenyl]butyrate: is a synthetic organic compound with a complex molecular structure It is characterized by the presence of a thiomorpholine ring, a phenyl group, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-oxo-4-[3-(thiomorpholinomethyl)phenyl]butyrate typically involves a multi-step process. One common method includes the reaction of 3-(thiomorpholinomethyl)benzaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation followed by cyclization to form the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-oxo-4-[3-(thiomorpholinomethyl)phenyl]butyrate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the keto group to an alcohol.

    Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Ethyl 4-oxo-4-[3-(thiomorpholinomethyl)phenyl]butyrate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 4-oxo-4-[3-(thiomorpholinomethyl)phenyl]butyrate involves its interaction with specific molecular targets. The thiomorpholine ring and phenyl group play crucial roles in binding to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

  • Ethyl 4-oxo-4-[4-(thiomorpholinomethyl)phenyl]butyrate
  • Ethyl 4-oxo-4-[2-(thiomorpholinomethyl)phenyl]butyrate

Comparison: Ethyl 4-oxo-4-[3-(thiomorpholinomethyl)phenyl]butyrate is unique due to the position of the thiomorpholinomethyl group on the phenyl ring. This positional difference can significantly impact the compound’s chemical reactivity and biological activity, making it distinct from its analogs.

Properties

IUPAC Name

ethyl 4-oxo-4-[3-(thiomorpholin-4-ylmethyl)phenyl]butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO3S/c1-2-21-17(20)7-6-16(19)15-5-3-4-14(12-15)13-18-8-10-22-11-9-18/h3-5,12H,2,6-11,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXHWWDKZKZANPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)C1=CC=CC(=C1)CN2CCSCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50643401
Record name Ethyl 4-oxo-4-{3-[(thiomorpholin-4-yl)methyl]phenyl}butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50643401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898788-17-5
Record name Ethyl γ-oxo-3-(4-thiomorpholinylmethyl)benzenebutanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898788-17-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 4-oxo-4-{3-[(thiomorpholin-4-yl)methyl]phenyl}butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50643401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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